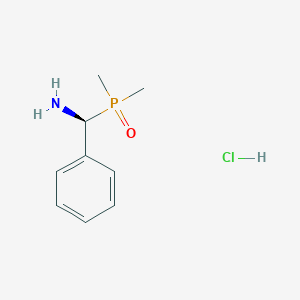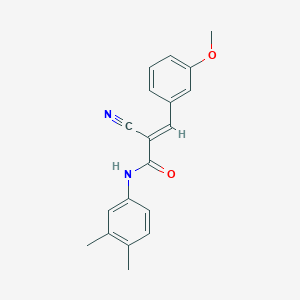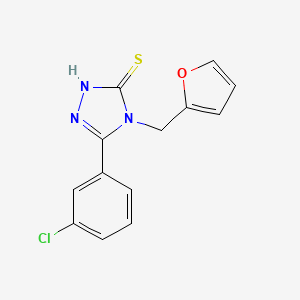
2-(Oxolan-3-ylmethylsulfanyl)-3-propylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxolan-3-ylmethylsulfanyl)-3-propylquinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-ylmethylsulfanyl)-3-propylquinazolin-4-one is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by inhibiting various enzymes and proteins. For instance, it has been found to inhibit tyrosine kinase, which plays a crucial role in the development and progression of cancer. It has also been found to inhibit alpha-glucosidase, an enzyme that is involved in the breakdown of carbohydrates and is a target for the treatment of diabetes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. The compound has also been found to inhibit cell proliferation, migration, and invasion, which are essential processes for the development and progression of cancer. Moreover, it has been found to reduce blood glucose levels and improve insulin sensitivity, which are beneficial for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Oxolan-3-ylmethylsulfanyl)-3-propylquinazolin-4-one in lab experiments include its high purity, stability, and reproducibility. The compound can be easily synthesized using various methods, and its structure can be easily characterized using various analytical techniques. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for high concentrations to achieve therapeutic effects.
Future Directions
There are several future directions for the study of 2-(Oxolan-3-ylmethylsulfanyl)-3-propylquinazolin-4-one. One direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases, neurodegenerative diseases, and infectious diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Moreover, the mechanism of action of the compound needs to be further elucidated to identify potential targets for drug development. Finally, the compound's pharmacokinetics and toxicity need to be studied to evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 2-(Oxolan-3-ylmethylsulfanyl)-3-propylquinazolin-4-one has been achieved by various methods. One of the most common methods is the reaction of 3-Propyl-2,4(1H,3H)-quinazolinedione with 3-chloropropyl methyl sulfide in the presence of potassium carbonate. The reaction yields the desired compound in good yield and purity. Other methods include the reaction of 2-aminobenzonitrile with 3-chloropropyl methyl sulfide in the presence of potassium carbonate and the reaction of 3-propyl-2,4(1H,3H)-quinazolinedione with 3-mercapto-1-propanol in the presence of sodium hydride.
Scientific Research Applications
2-(Oxolan-3-ylmethylsulfanyl)-3-propylquinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antidiabetic, and antifungal activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Moreover, it has been found to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
2-(oxolan-3-ylmethylsulfanyl)-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-2-8-18-15(19)13-5-3-4-6-14(13)17-16(18)21-11-12-7-9-20-10-12/h3-6,12H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFXTSHIFMHWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

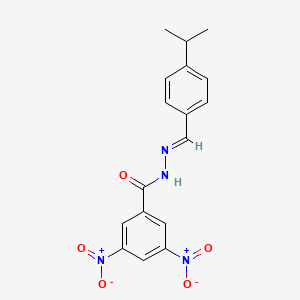
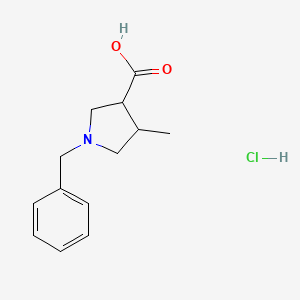
![3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2723459.png)
![N-(4-ethylphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2723460.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2723462.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723463.png)

![N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide](/img/structure/B2723467.png)
![disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2723468.png)
